2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate
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Overview
Description
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate can be compared with other quinazoline derivatives such as:
Ethyl 2-(quinazolin-4-yloxy)acetate: Similar in structure but lacks the ethyl group at the 2-position of the quinazoline ring.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromophenyl group instead of the ethyl group, leading to different biological activities.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Contains a chlorophenyl group, which also results in different properties and applications.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-13-15-12-7-5-4-6-11(12)14(16-13)19-9-8-18-10(2)17/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
KGRGSVZAGQCSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCCOC(=O)C |
Origin of Product |
United States |
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